molecular formula C11H14N2O3S2 B10968479 N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide

N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide

Cat. No.: B10968479
M. Wt: 286.4 g/mol
InChI Key: JIEJNCFZOPYYEN-UHFFFAOYSA-N
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Description

BBT , belongs to the class of benzoxazole derivatives. It is commercially available and widely used due to its excellent UV-Visible absorption properties and remarkable fluorescent ability. BBT is commonly employed as an optical brightener in various applications.

Preparation Methods

Synthetic Routes:: BBT can be synthesized through several routes. One common method involves the reaction of 5-tert-butyl-2-aminobenzoxazole with thiophene-2-sulfonyl chloride . The reaction proceeds under appropriate conditions to yield N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide.

Industrial Production:: While specific industrial production methods are proprietary, BBT is commercially available as a scintillation-grade compound. Manufacturers ensure its purity and safety for various applications.

Chemical Reactions Analysis

BBT undergoes various chemical reactions:

    Oxidation: BBT can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions with agents like sodium borohydride or lithium aluminum hydride are feasible.

    Substitution: BBT may undergo nucleophilic substitution reactions.

    Major Products: The primary products depend on reaction conditions. For example, oxidation may yield sulfoxide derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

BBT finds applications across disciplines:

    Chemistry: Used as a fluorescent probe in analytical chemistry and materials science.

    Biology: BBT assists in labeling biomolecules for imaging studies.

    Medicine: Its fluorescence properties aid drug delivery studies and cellular imaging.

    Industry: Employed in scintillation detectors, photoluminescent materials, and UV-patterned adhesives.

Mechanism of Action

The exact mechanism of BBT’s effects varies based on its application. In biological systems, it interacts with specific molecular targets, influencing cellular processes. Further research is needed to elucidate detailed pathways.

Comparison with Similar Compounds

BBT stands out due to its unique combination of UV-Visible absorption and fluorescence properties. Similar compounds include other benzoxazole derivatives like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene , but BBT’s distinct features set it apart.

Properties

Molecular Formula

C11H14N2O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H14N2O3S2/c1-11(2,3)8-7-9(12-16-8)13-18(14,15)10-5-4-6-17-10/h4-7H,1-3H3,(H,12,13)

InChI Key

JIEJNCFZOPYYEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=CS2

solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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